

C26 D,L-Carnitine-d9 chemical properties

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Compound of Interest

Compound Name: C26 D,L-Carnitine-d9

Cat. No.: B12411927

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An In-depth Technical Guide to **C26 D,L-Carnitine-d9**

Introduction

C26 D,L-Carnitine-d9, also known as Hexacosanoyl D,L-carnitine-d9, is a stable isotope-labeled form of C26 Carnitine.^{[1][2][3]} It is a derivative of carnitine, a quaternary ammonium compound essential for energy metabolism.^[2] The molecule consists of a carnitine core esterified with hexacosanoic acid, a 26-carbon saturated fatty acid. The "-d9" designation indicates that the nine hydrogen atoms of the N,N,N-trimethyl group have been replaced with deuterium.^[4]

This deuteration makes **C26 D,L-Carnitine-d9** an ideal internal standard for use in quantitative mass spectrometry (MS) applications, such as liquid chromatography-mass spectrometry (LC-MS).^{[2][3]} When added to a biological sample at a known concentration, it allows for the precise quantification of its unlabeled counterpart, C26 Carnitine, and other long-chain acylcarnitines by correcting for variations during sample preparation and analysis.^{[5][6]} Its primary application is in metabolomics research and diagnostics, particularly for studying fatty acid metabolism and identifying metabolic disorders.^[2]

Chemical and Physical Properties

The fundamental properties of **C26 D,L-Carnitine-d9** are summarized below. These properties are critical for its application in analytical chemistry, particularly for preparing standard solutions and configuring analytical instrumentation.

Property	Value	Reference
Chemical Name	Hexacosanoyl D,L-carnitine-d9	[4]
CAS Number	2260670-67-3	[2][4][7]
Molecular Formula	C ₃₃ H ₅₆ D ₉ NO ₄	[1][2][4][7]
Molecular Weight	548.93 g/mol	[1][2][4][7]
Form	Powder	[4]
Storage Temperature	-20°C	[4][7]
Primary Application	Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS	[3][8]
InChI Key	KOCKWDDTAHPJSX-OJMQLLJWSA-N	[4]
SMILES String	[O-]C(C--INVALID-LINK--C--INVALID-LINK--(C([2H])([2H])[2H])C([2H])([2H])[2H])=O	[2][4]

Biological Role: The Carnitine Shuttle

Carnitine and its acyl esters are fundamental to cellular energy production. They are key components of the carnitine shuttle system, which facilitates the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo β -oxidation to produce ATP.[9][10] The proper functioning of this shuttle is critical for tissues that rely heavily on fatty acid oxidation, such as cardiac and skeletal muscle.

The diagram below illustrates the key steps of the carnitine shuttle pathway.

Figure 1: The Carnitine Shuttle Pathway for Fatty Acid Transport

Experimental Protocol: Quantification of Acylcarnitines by LC-MS/MS

The following protocol is a representative method for the analysis of long-chain acylcarnitines in human plasma using an internal standard such as **C26 D,L-Carnitine-d9**. This method is based on common practices in clinical metabolomics.[\[11\]](#)[\[12\]](#)

Materials and Reagents

- Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of **C26 D,L-Carnitine-d9** in methanol.
- Working IS Solution: Dilute the stock solution with methanol to a final concentration of 10 µg/mL.
- Solvents: LC-MS grade methanol, acetonitrile, water, and formic acid.
- Biological Matrix: Human plasma (EDTA).
- Equipment: Centrifuge, vortex mixer, analytical balance, LC-MS/MS system (e.g., triple quadrupole).

Sample Preparation

- Thawing: Thaw frozen plasma samples on ice to prevent degradation.
- Aliquoting: Aliquot 50 µL of each plasma sample, calibrator, and quality control (QC) sample into a 1.5 mL microcentrifuge tube.
- Internal Standard Spiking: Add 10 µL of the working IS solution to every tube.[\[5\]](#)
- Protein Precipitation: Add 200 µL of cold methanol to each tube to precipitate proteins.[\[11\]](#)
- Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing.
- Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
- Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new autosampler vial for analysis.

LC-MS/MS Conditions

- LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m) is suitable for separating acylcarnitines.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution:
 - 0-2 min: 20% B
 - 2-12 min: Linear gradient from 20% to 95% B
 - 12-15 min: Hold at 95% B
 - 15.1-18 min: Re-equilibrate at 20% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion for all acylcarnitines is scanned for a characteristic product ion at m/z 85, corresponding to the fragmented carnitine moiety.
 - MRM Transition for C26 Carnitine:m/z 540.5 → 85.1 (example values, must be optimized)
 - MRM Transition for C26 Carnitine-d9 (IS):m/z 549.5 → 85.1 (example values, must be optimized)

Data Analysis

Quantification is achieved by calculating the ratio of the peak area of the endogenous analyte (e.g., C26 Carnitine) to the peak area of the internal standard (C26 Carnitine-d9). This ratio is

then plotted against a calibration curve prepared with known concentrations of the analyte to determine the concentration in the unknown samples.

Analytical Workflow Visualization

The use of a stable isotope-labeled internal standard is a critical part of a robust quantitative metabolomics workflow.^[13] It ensures precision and accuracy by correcting for variability at multiple stages of the process.^{[6][14]} The diagram below outlines a typical workflow.

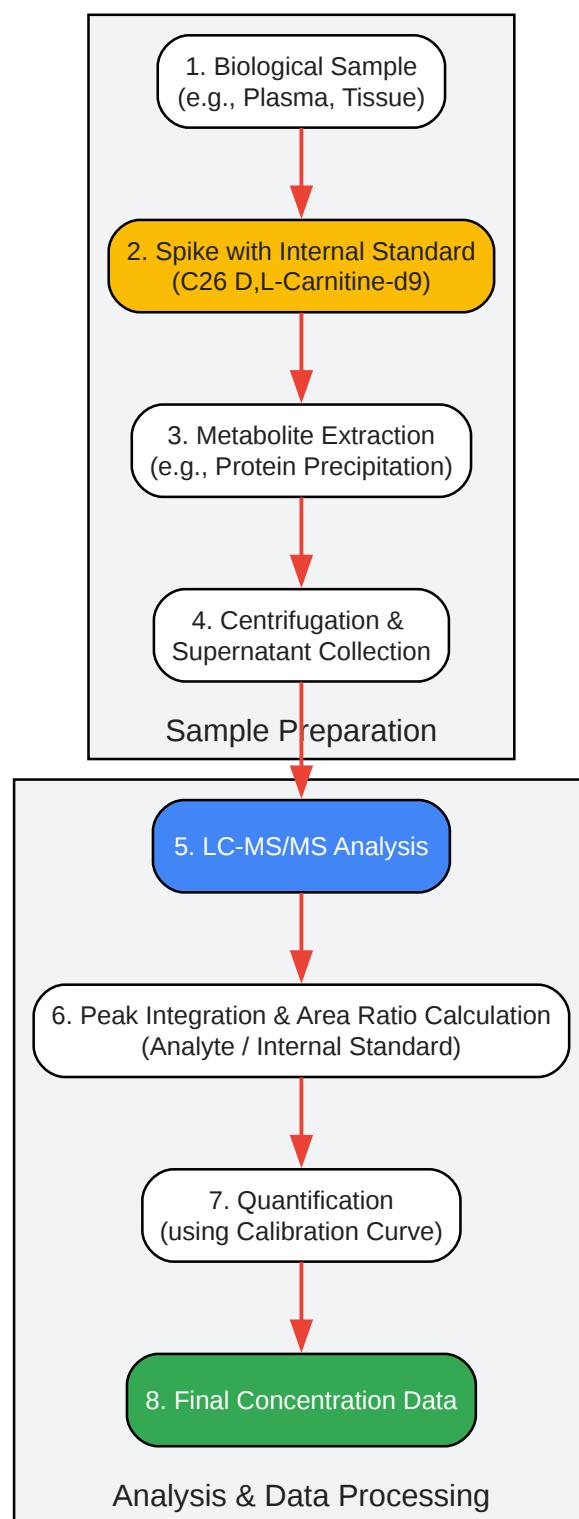


Figure 2: Quantitative Metabolomics Workflow Using an Internal Standard

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Figure 2: Quantitative Metabolomics Workflow Using an Internal Standard

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